5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester
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Overview
Description
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H16BBrF2O2. This compound is notable for its use in various organic synthesis processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . Boronic esters, including this compound, are highly valued in medicinal chemistry and materials science due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester typically involves the reaction of 5-bromo-2-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:
5-Bromo-2-(difluoromethyl)phenylboronic acid+Pinacol→5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Hydrolysis: The boronic ester can hydrolyze in the presence of water, especially under acidic or basic conditions.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from hydrolysis of the boronic ester.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry: For the development of boron-containing drugs and drug delivery systems.
Materials Science: In the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromine and difluoromethyl groups.
4-Methoxyphenylboronic Acid Pinacol Ester: Contains a methoxy group instead of bromine and difluoromethyl groups.
Uniqueness
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and stability. The presence of bromine and difluoromethyl groups can enhance its utility in specific synthetic applications, particularly in the formation of complex organic molecules .
Properties
IUPAC Name |
2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGZDCJOGUHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27B2BrF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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